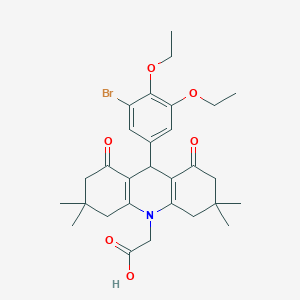![molecular formula C24H16N4O2 B302067 N'-{[1-(cyanomethyl)-1H-indol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302067.png)
N'-{[1-(cyanomethyl)-1H-indol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-{[1-(cyanomethyl)-1H-indol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Mechanism of Action
The mechanism of action of N'-{[1-(cyanomethyl)-1H-indol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation, inflammation, and glucose metabolism.
Biochemical and Physiological Effects:
N'-{[1-(cyanomethyl)-1H-indol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and regulate glucose metabolism. However, further studies are needed to fully understand the effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using N'-{[1-(cyanomethyl)-1H-indol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide in lab experiments is its potential as a fluorescent probe for imaging biological systems. It also has potential applications in drug discovery and development. However, one limitation is that further studies are needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research involving N'-{[1-(cyanomethyl)-1H-indol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide. These include investigating its potential as a therapeutic agent for various diseases such as cancer and diabetes. Further studies are also needed to fully understand its mechanism of action and potential side effects. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for this compound.
Synthesis Methods
The synthesis method for N'-{[1-(cyanomethyl)-1H-indol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide involves the reaction of 1-(cyanomethyl)-1H-indole-3-carbaldehyde and 2-hydroxy-1-naphthaldehyde with hydrazine hydrate. The resulting product is purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N'-{[1-(cyanomethyl)-1H-indol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide has potential applications in various fields of research such as medicinal chemistry, biochemistry, and pharmacology. It has been studied for its anticancer, antidiabetic, and anti-inflammatory properties. This compound has also been investigated for its potential as a fluorescent probe for imaging biological systems.
properties
Product Name |
N'-{[1-(cyanomethyl)-1H-indol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Molecular Formula |
C24H16N4O2 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-[(Z)-[1-(cyanomethyl)indol-3-yl]methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H16N4O2/c25-11-12-28-15-17(19-7-3-4-8-21(19)28)14-26-27-24(29)23-13-20-18-6-2-1-5-16(18)9-10-22(20)30-23/h1-10,13-15H,12H2,(H,27,29)/b26-14- |
InChI Key |
CNZLTCVLNNHQTP-WGARJPEWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)N/N=C\C4=CN(C5=CC=CC=C54)CC#N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN=CC4=CN(C5=CC=CC=C54)CC#N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN=CC4=CN(C5=CC=CC=C54)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(9-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301985.png)
![(9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301986.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301993.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(4-hydroxy-3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301994.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301995.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-hydroxy-4-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302000.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302001.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(dimethylamino)-2-furyl]methylene}-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302002.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(4-ethoxy-3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302005.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-ethoxy-4-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302006.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-[3-bromo-4-(dimethylamino)benzylidene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302007.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302008.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(2,5-dimethoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302009.png)